molecular formula C13H12O B6264671 1-(naphthalen-1-yl)cyclopropan-1-ol CAS No. 141113-81-7

1-(naphthalen-1-yl)cyclopropan-1-ol

Cat. No.: B6264671
CAS No.: 141113-81-7
M. Wt: 184.2
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Description

1-(Naphthalen-1-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety

Preparation Methods

The synthesis of 1-(naphthalen-1-yl)cyclopropan-1-ol typically involves the reaction of naphthalene derivatives with cyclopropane intermediates. One common method includes the cyclopropanation of naphthalene using diazomethane in the presence of a palladium catalyst . The reaction conditions often require careful control of temperature and pressure to ensure high yield and purity of the product.

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyclopropane ring to more stable structures using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, platinum).

Scientific Research Applications

1-(Naphthalen-1-yl)cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which 1-(naphthalen-1-yl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain energy can facilitate reactions with nucleophiles, leading to the formation of new bonds and the modulation of biological activity. Pathways involved may include oxidative stress responses and signal transduction cascades.

Comparison with Similar Compounds

Similar compounds to 1-(naphthalen-1-yl)cyclopropan-1-ol include other cyclopropane derivatives and naphthalene-based molecules. For example:

    1-(Naphthalen-2-yl)cyclopropan-1-ol: Similar structure but with the naphthalene ring attached at a different position.

    Cyclopropylbenzene: A simpler structure with a benzene ring instead of naphthalene.

    Naphthalene-1-carboxylic acid: A naphthalene derivative with a carboxyl group instead of a cyclopropane ring.

The uniqueness of this compound lies in its combination of the cyclopropane ring and naphthalene moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

141113-81-7

Molecular Formula

C13H12O

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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